molecular formula C24H22N2O B1313567 1-(1-trityl-1H-imidazol-4-yl)ethanol CAS No. 62256-50-2

1-(1-trityl-1H-imidazol-4-yl)ethanol

Cat. No. B1313567
Key on ui cas rn: 62256-50-2
M. Wt: 354.4 g/mol
InChI Key: AMCBMIZVYBLKQA-UHFFFAOYSA-N
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Patent
US04814343

Procedure details

A mixture of 221.3 g (2.544 moles) of manganese dioxide and 56.9 g (0.161 mole) of alpha-methyl-1-triphenylmethyl-1H-imidazole-4-methanol dissolved in 2.5 liters of chloroform is heated under reflux for 90 minutes. The solution is then cooled to about 50° C., filtered and the chloroform is eliminated by distillation. The residue is dissolved in 400 ml of isopropyl alcohol and filtered hot on Norit. The product crystallizes upon cooling. There are obtained 32.8 g of 1-(1-triphenylmethyl-1H-imidazol-4-yl)-1-ethanone. Yield: 58% of theory; M.P.: 158°-160° C.
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step Two
Quantity
221.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[N:5]=[CH:6][N:7]([C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:8]=1)[OH:3]>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:22]1([C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[N:7]2[CH:8]=[C:4]([C:2](=[O:3])[CH3:1])[N:5]=[CH:6]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
56.9 g
Type
reactant
Smiles
CC(O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
221.3 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the chloroform is eliminated by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 400 ml of isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered hot on Norit
CUSTOM
Type
CUSTOM
Details
The product crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)C(C)=O)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.8 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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